Lipophilicity and Hydrogen Bonding vs. Diphenylmethyl Analog
The target compound exhibits significantly lower calculated lipophilicity compared to its closest commercially available analog, 1-(diphenylmethyl)-3-[2-(2H-1,2,3-triazol-2-yl)ethyl]urea (CAS 2320537-94-6). This results in a lower calculated logP (clogP) and a different hydrogen bond donor (HBD) count, directly impacting membrane permeability, solubility, and off-target binding potential. A change in lipophilicity is a key parameter for tuning the selectivity of triazole ureas for different serine hydrolases [1].
Diphenylmethyl analog: clogP 3.30, HBD 1
ΔclogP ≈ –0.81, ΔHBD –1
| Evidence Dimension | Lipophilicity and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | clogP = 2.49; HBD = 0 |
| Comparator Or Baseline | 1-(diphenylmethyl)-3-[2-(2H-1,2,3-triazol-2-yl)ethyl]urea (CAS 2320537-94-6): clogP = 3.30 (calculated), HBD = 1 |
| Quantified Difference | ΔclogP ≈ -0.81; ΔHBD = -1 |
| Conditions | Calculated physicochemical properties from in silico models (Sildrug and Chemenu databases) [REFS-2, REFS-3]. |
Why This Matters
The lower clogP and absence of a hydrogen bond donor in the target compound predict improved aqueous solubility and a distinct pharmacokinetic profile, which is crucial for selecting a compound with a lower probability of promiscuous hydrophobic binding in cellular assays.
- [1] Adibekian, A., Martin, B. R., Wang, C., Hsu, K.-L., Bachovchin, D. A., Niessen, S., Hoover, H., & Cravatt, B. F. (2011). Click-generated triazole ureas as ultrapotent in vivo–active serine hydrolase inhibitors. Nature Chemical Biology, 7(7), 469–478. View Source
- [2] EOS87605 record. Sildrug Database, Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
